2-(4-fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide
Description
This compound features a 2H-tetrazole core substituted at position 2 with a 4-fluorophenyl group. The carboxamide at position 5 is linked to a 2-(trifluoromethoxy)benzyl moiety. The tetrazole ring confers metabolic stability and hydrogen-bonding capacity, while the fluorinated aromatic groups enhance lipophilicity and electronic effects, making it relevant for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O2/c17-11-5-7-12(8-6-11)25-23-14(22-24-25)15(26)21-9-10-3-1-2-4-13(10)27-16(18,19)20/h1-8H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFXUDDCCLPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Core Structure and Substituent Comparison
Key Observations :
- Tetrazole vs. Triazole/Thiazole : The tetrazole’s higher aromaticity and acidity (pKa ~4.9) compared to triazoles (pKa ~8-10) may enhance binding to metal ions or polar targets .
- Substituent Effects : The trifluoromethoxy group in the main compound provides stronger electron-withdrawing effects than the chloro or nitro groups in analogs, influencing electronic distribution and stability .
Comparison :
- The main compound’s synthesis likely involves amide coupling similar to ’s methods, though tetrazole formation may require specialized conditions (e.g., cycloaddition).
- Purity Challenges : Nitrothiophene derivatives achieved 99% purity via chromatography, whereas triazole-thiones required tautomeric control, highlighting variability in synthetic efficiency .
Analytical Data Comparison
Table 3: Spectroscopic Signatures
Key Insights :
- The absence of C=O in triazole-thiones (vs. tetrazole carboxamides) confirms ring closure .
- Fluorine substituents in all compounds cause deshielding in NMR (e.g., 4-fluorophenyl protons at ~7.6 ppm) .
Table 4: Property Comparison
Discussion :
- The trifluoromethoxy group increases logP (~3.8) compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility.
- Nitrothiophene derivatives show higher solubility due to polar nitro groups, correlating with their antibacterial activity .
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